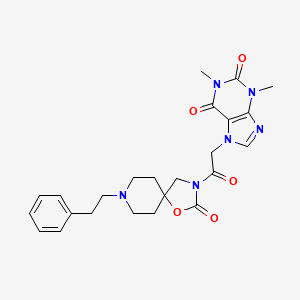

Spirofylline

Description

BenchChem offers high-quality Spirofylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirofylline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRGPEAMMDAUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CC4(CCN(CC4)CCC5=CC=CC=C5)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243512 | |

| Record name | Spirofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98204-48-9 | |

| Record name | Spirofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098204489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000F949089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Spirocyclic Scaffold: A New Dimension in Drug Action

An In-depth Technical Guide on the Core Mechanisms of Spirocyclic Drugs

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of spirocyclic compounds is increasingly being leveraged in modern drug discovery to unlock novel mechanisms of action and enhance therapeutic efficacy. This guide delves into the core principles of how these unique molecules exert their effects, focusing on key examples from oncology, metabolic disease, and infectious disease. By examining their interactions with specific biological targets, we can appreciate the advantages conferred by the spirocyclic scaffold in achieving high potency and selectivity.

Spiro-Oxindoles: Reactivating the Guardian of the Genome in Cancer Therapy

Spiro-oxindoles have emerged as a promising class of anti-cancer agents through their ability to inhibit the protein-protein interaction between p53 and its negative regulator, murine double minute 2 (MDM2).[1][2] In healthy cells, p53 plays a crucial role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] However, in many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[3]

Spiro-oxindole inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that bind to a hydrophobic pocket on MDM2.[1] By occupying this pocket, the spiro-oxindole molecule physically blocks the binding of MDM2 to p53, thereby preventing p53 degradation and restoring its tumor-suppressive functions. This leads to the activation of p53-dependent signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Potency of Spiro-Oxindole MDM2 Inhibitors

| Compound | Target | Binding Affinity (Ki) | Cellular Potency (IC50) | Reference |

| MI-888 | MDM2 | 0.44 nM | Not specified | |

| MI-219 | MDM2 | Low nanomolar | Not specified | |

| Compound 38 | MDM2 | KD = 7.94 µM | 2.4 ± 0.2 µM (MDA-MB-231) | |

| Compound with R = 4-ClC6H4 | MDM2 | KD = 2.38 µM | 4.763 ± 0.069 µM (MDA-MB-231) |

Experimental Protocol: p53-MDM2 Binding Assay (Fluorescence Polarization)

A fluorescence polarization (FP) assay is a common method to quantify the inhibition of the p53-MDM2 interaction.

Principle: A small, fluorescently labeled p53-derived peptide is used as a probe. When this peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A spiro-oxindole inhibitor will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.

Materials:

-

Purified recombinant MDM2 protein

-

Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled)

-

Spiro-oxindole test compounds

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well black plates

-

Fluorescence plate reader capable of measuring polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the spiro-oxindole compounds in the assay buffer.

-

Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled p53 peptide probe at a fixed concentration, and the serially diluted spiro-oxindole compounds.

-

Initiation of Reaction: Add the purified MDM2 protein to each well to initiate the binding reaction. Include control wells with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, can be determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Restoration of p53 Function by Spiro-Oxindole Inhibitors

Caption: Spiro-oxindole inhibition of the p53-MDM2 interaction.

Spiro-Hydantoins: Targeting Aldose Reductase in Diabetic Complications

Spiro-hydantoin derivatives have been developed as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of the cofactor NADPH, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Spiro-hydantoins act by binding to the active site of aldose reductase, preventing the conversion of glucose to sorbitol. By inhibiting this rate-limiting step, these compounds can mitigate the downstream cellular stress caused by sorbitol accumulation and oxidative imbalance.

Quantitative Data: Potency of Spiro-Hydantoin Aldose Reductase Inhibitors

| Compound | Source of Aldose Reductase | Inhibitory Potency (IC50) | Reference |

| cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S enantiomer) | Human placenta | 7.5 x 10⁻⁹ M | |

| Sorbinil | Bovine and rat lens | Less effective than AL-1576 | |

| AL-1576 | Bovine and rat lens | Most potent of those tested |

Experimental Protocol: Aldose Reductase Inhibition Assay (Spectrophotometric)

The activity of aldose reductase and its inhibition by spiro-hydantoins can be measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The rate of the reaction is proportional to the rate of decrease in NADPH concentration, which can be followed spectrophotometrically.

Materials:

-

Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)

-

Spiro-hydantoin test compounds dissolved in a suitable solvent (e.g., DMSO)

-

NADPH solution

-

Aldehyde substrate (e.g., DL-glyceraldehyde)

-

Assay buffer (e.g., phosphate buffer, pH 6.2)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Assay Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare an assay mixture containing the assay buffer, NADPH solution, and the spiro-hydantoin test compound at various concentrations.

-

Enzyme Addition: Add the purified aldose reductase enzyme to the assay mixture and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.

-

Rate Calculation: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

IC50 Determination: Calculate the percentage of inhibition for each concentration of the spiro-hydantoin compound relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: The Polyol Pathway and its Inhibition by Spiro-Hydantoins

Caption: Inhibition of the polyol pathway by spiro-hydantoins.

Spiro-β-Lactams: A Twist on a Classic Antibacterial Mechanism

The β-lactam ring is a cornerstone of antibacterial therapy, and the incorporation of a spirocyclic scaffold introduces novel structural and functional properties to this well-established pharmacophore. Spiro-β-lactams, like their conventional counterparts, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, spiro-β-lactams irreversibly inhibit their function, preventing the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. The spirocyclic structure can influence the potency and spectrum of activity, potentially by altering the binding affinity for different PBPs or by affecting susceptibility to β-lactamase enzymes.

Quantitative Data: Antimicrobial Activity of Spiro-β-Lactams

| Organism | Antibiotic | Minimum Inhibitory Concentration (MIC) | Reference |

| Neisseria gonorrhoeae | Spiro-β-lactam with pblaTEM-20 plasmid | ≥2 mg/L for penicillins and cephalosporins | |

| Various bacteria | Spiro-γ-lactam derivatives | Two compounds with IC50 < 3.5 µM against Plasmodium |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the spiro-β-lactam antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.

Materials:

-

Pure culture of the test bacterium

-

Spiro-β-lactam antibiotic

-

Sterile Mueller-Hinton broth (or other appropriate growth medium)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension in broth with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Antibiotic Dilution: Prepare serial twofold dilutions of the spiro-β-lactam antibiotic in the broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the antibiotic dilutions and a positive control well (broth with no antibiotic) with the standardized bacterial suspension. A negative control well (broth only) should also be included.

-

Incubation: Incubate the microtiter plate at a specified temperature (e.g., 35°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Spiro-β-Lactams

Caption: Spiro-β-lactam inhibition of bacterial cell wall synthesis.

Conclusion

The spirocyclic scaffold offers a powerful platform for the design of highly specific and potent drugs that operate through diverse mechanisms of action. As demonstrated with spiro-oxindoles, spiro-hydantoins, and spiro-β-lactams, the inherent three-dimensionality of these molecules allows for precise interactions with their biological targets, leading to enhanced therapeutic effects. The continued exploration of spirocyclic chemistry promises to yield a new generation of innovative medicines to address a wide range of diseases.

References

- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]

The Spiro Core: A Technical Guide to the Discovery and Isolation of Naturally Occurring Spiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, represent a fascinating and promising frontier in drug discovery and development. Their inherent structural rigidity and conformational complexity allow for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. This technical guide provides an in-depth overview of the discovery and isolation of these remarkable molecules from diverse natural sources, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their mechanisms of action.

Discovery of Bioactive Spiro Compounds from Natural Sources

Spiro compounds are a diverse class of natural products found in a wide array of organisms, from terrestrial plants and endophytic fungi to marine invertebrates. Their discovery often begins with the screening of natural extracts for specific biological activities.

Spirobisnaphthalenes from Fungi: Endophytic fungi have proven to be a rich source of bioactive spirobisnaphthalenes. For instance, the fungus Berkleasmium sp., an endophyte isolated from the medicinal plant Dioscorea zingiberensis, has yielded a variety of palmarumycins and diepoxins.[1][2] These compounds have demonstrated significant antibacterial, antifungal, and cytotoxic activities.[1][2][3] Another endophytic fungus, Edenia sp., associated with Drymaria cordata, produces spirobisnaphthalenes with potent cytotoxicity against several human cancer cell lines.

Benzannulated Spiroketals from Plants and Marine Organisms: The benzannulated spiroketal moiety is another important structural motif found in nature. These compounds have been isolated from various plant species and marine organisms and often exhibit significant biological properties. Their unique spiroketal core plays a crucial role in their bioactivity.

Spiro-Flavonoids from Plants: A diverse range of spiro-flavonoids has been identified in over 40 plant species across eight families, including Asparagaceae, Pinaceae, and Thymelaeaceae. These compounds, which include spiro-biflavonoids, -triflavonoids, and -tetraflavonoids, have shown promising anti-inflammatory and anticancer activities.

Experimental Protocols for Isolation and Purification

The isolation and purification of spiro compounds from complex natural extracts require a combination of chromatographic techniques. The following sections detail generalized and specific protocols for different classes of spiro compounds.

General Workflow for Isolation of Spiro Compounds

The isolation process typically follows a standardized workflow, starting from the collection and preparation of the natural source material to the final purification of the target spiro compounds.

Caption: A generalized workflow for the isolation of spiro compounds.

Detailed Protocol: Isolation of Spirobisnaphthalenes from Fungal Cultures

This protocol is based on the successful isolation of palmarumycins and diepoxins from Berkleasmium sp.

1. Fungal Cultivation and Extraction:

-

Cultivation: Inoculate the endophytic fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for an extended period (e.g., 20-30 days) to allow for the production of secondary metabolites.

-

Extraction: After incubation, filter the culture broth to separate the mycelia from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with methanol or ethyl acetate to ensure the complete recovery of compounds.

2. Preliminary Fractionation:

-

Solvent Partitioning: Concentrate the crude ethyl acetate extract under reduced pressure. The resulting residue can be partitioned between n-hexane and 90% methanol to remove nonpolar impurities.

3. Chromatographic Purification:

-

High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective technique for the preparative separation of spirobisnaphthalenes.

-

Solvent System: A two-phase solvent system of n-hexane-chloroform-methanol-water is commonly used. An optimized ratio of 1.5:3.0:2.5:2.0 (v/v/v/v) has been successfully employed.

-

Procedure: Dissolve the crude extract in the lower phase of the solvent system. The upper phase is used as the stationary phase, and the lower phase as the mobile phase. Elute the compounds and collect fractions based on the UV chromatogram.

-

-

Sephadex LH-20 Chromatography: Further purify the fractions obtained from HSCCC using a Sephadex LH-20 column with methanol as the eluent. This step is effective for removing smaller impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using reversed-phase preparative HPLC (e.g., C18 column) with a methanol-water gradient.

4. Structure Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

General Protocol: Isolation of Spiro-Flavonoids from Plant Material

This protocol provides a general guideline for the isolation of spiro-flavonoids from plant sources, drawing from established methods for flavonoid extraction.

1. Plant Material Preparation and Extraction:

-

Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material with a suitable solvent. Methanol or ethanol, often in aqueous mixtures (e.g., 70-80%), are effective for extracting a broad range of flavonoids. The extraction can be performed at room temperature with agitation or under reflux.

2. Purification:

-

Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

-

Column Chromatography:

-

Silica Gel: Subject the ethyl acetate and n-butanol fractions to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Sephadex LH-20: This is a key step for flavonoid purification. Use methanol or methanol-water mixtures as the mobile phase to separate compounds based on their size and polarity.

-

-

Preparative HPLC: Achieve final purification of the isolated fractions using reversed-phase preparative HPLC with a C18 column and a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

3. Structure Characterization:

-

Identify the purified spiro-flavonoids using a combination of UV spectroscopy, Mass Spectrometry (MS), and 1D/2D NMR techniques.

Quantitative Data on Bioactive Spiro Compounds

The biological activity of spiro compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against specific targets. The yield and purity of isolated compounds are also critical parameters.

Table 1: Cytotoxicity of Selected Spirobisnaphthalenes

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source Organism | Reference |

| Diepoxin δ | HCT-8 | 1.28 | Berkleasmium sp. | |

| Diepoxin δ | Bel-7402 | 2.54 | Berkleasmium sp. | |

| Diepoxin δ | BGC-823 | 3.17 | Berkleasmium sp. | |

| Diepoxin δ | A549 | 2.86 | Berkleasmium sp. | |

| Diepoxin δ | A2780 | 5.83 | Berkleasmium sp. | |

| Palmarumycin C8 | HCT-8 | 2.15 | Berkleasmium sp. | |

| Palmarumycin C8 | Bel-7402 | 3.22 | Berkleasmium sp. | |

| Palmarumycin C8 | BGC-823 | 4.56 | Berkleasmium sp. | |

| Palmarumycin C8 | A549 | 3.98 | Berkleasmium sp. | |

| Palmarumycin C8 | A2780 | 4.12 | Berkleasmium sp. | |

| Compound 2 | Ramos | < 5 | Rhytidhysteron rufulum | |

| Compound 10 | Ramos | < 5 | Rhytidhysteron rufulum | |

| Compound 2 | H1975 | < 5 | Rhytidhysteron rufulum | |

| Compound 10 | H1975 | < 5 | Rhytidhysteron rufulum |

Table 2: Isolation Yield and Purity of Spirobisnaphthalenes from Berkleasmium sp. using HSCCC

| Compound | Yield from 500 mg Crude Extract (mg) | Purity (%) | Reference |

| Diepoxin κ | 18.0 | 56.82 | |

| Palmarumycin C₁₃ | 245.7 | 71.39 | |

| Palmarumycin C₁₆ | 42.4 | 76.57 | |

| Palmarumycin C₁₅ | 42.2 | 75.86 | |

| Diepoxin δ | 32.6 | 91.01 | |

| Diepoxin γ | 22.3 | 82.48 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which spiro compounds exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways targeted by these molecules.

Anticancer Mechanisms of Spirobisnaphthalenes

Certain spirobisnaphthalenes have been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, some of these compounds upregulate the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21. This leads to cell cycle arrest, preventing cancer cell proliferation.

Caption: Upregulation of the p53-p21 pathway by spirobisnaphthalenes.

Induction of Apoptosis

Many bioactive spiro compounds induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process that involves a cascade of caspase activation. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis induction. Further research is needed to fully delineate which pathways are specifically targeted by different classes of spiro compounds.

Conclusion and Future Perspectives

Naturally occurring spiro compounds represent a structurally diverse and biologically significant class of molecules with immense potential for drug discovery. This guide has provided a comprehensive overview of the key methodologies for their discovery and isolation, highlighting the importance of advanced chromatographic and spectroscopic techniques. The quantitative data presented underscore the potent bioactivities of these compounds. As our understanding of their mechanisms of action deepens, so too will our ability to harness their therapeutic potential. Future research should focus on the continued exploration of novel natural sources, the development of more efficient and scalable isolation protocols, and the detailed elucidation of the signaling pathways modulated by these fascinating three-dimensional molecules.

References

- 1. Use of Sephadex LH-20 Column Chromatography for Separation and Purification of Flavonoids in Artemisia selengensis Turcz [spkx.net.cn]

- 2. Bioactive spirobisnaphthalenes from the endophytic fungus Berkleasmium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

spiro-tetrahydroquinoline derivatives in medicinal chemistry

An In-depth Technical Guide to Spiro-Tetrahydroquinoline Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro-tetrahydroquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. This core structure, which features a spirocyclic linkage to a tetrahydroquinoline moiety, is a recurring motif in various biologically active natural products and synthetic pharmaceuticals.[1] The unique three-dimensional architecture of these molecules provides a rigid framework that can facilitate precise interactions with biological targets. Tetrahydroquinoline derivatives, in general, are known for a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[2] The incorporation of a spiro center often enhances potency and introduces novel pharmacological profiles. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to spiro-tetrahydroquinoline derivatives, with a focus on their potential in drug discovery and development.

Synthesis of Spiro-Tetrahydroquinoline Derivatives

The construction of the spiro-tetrahydroquinoline skeleton is a key challenge that has been addressed through various synthetic strategies. One of the most efficient methods is the one-pot, multi-component reaction, which allows for the rapid assembly of complex molecular frameworks from simple starting materials.

A prevalent approach involves an aza-Michael/Michael cascade reaction.[2] For instance, the reaction of an ortho-N-sulfonated aminophenyl α,β-unsaturated ketone with a 2-arylidene-1,3-indandione in the presence of a suitable catalyst can yield highly functionalized spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives diastereoselectively.[2][3]

Logical Flow of Synthesis and Evaluation

The general process for developing and testing novel spiro-tetrahydroquinoline derivatives follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow from synthesis to lead optimization.

General Experimental Protocol: One-Pot Synthesis

The following protocol is a representative example for the synthesis of spiro-tetrahydroquinoline derivatives via an aza-Michael/Michael reaction, based on methodologies described in the literature.

-

Reactant Preparation: To a solution of an appropriate ortho-N-sulfonated aminophenyl α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂), add the corresponding 2-arylidene-1,3-indandione derivative (1.0 eq.).

-

Catalyst Addition: Add the catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 20 mol%), to the reaction mixture.

-

Reaction Execution: Stir the mixture at a specific temperature (e.g., 0 °C to 30 °C) for the required duration (e.g., 12-38 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel or by re-crystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure spiro-tetrahydroquinoline product.

-

Characterization: Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. Stereochemistry can be confirmed by X-ray crystallography if suitable crystals are obtained.

Table 1: Optimization of Reaction Conditions for Synthesis

The synthesis of these scaffolds is often optimized by screening various catalysts, solvents, and temperatures to maximize yield and diastereoselectivity.

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | DABCO (20) | p-Xylene | 30 | 12 | 71 | |

| 2 | DMAP (20) | p-Xylene | 30 | 12 | 47 | |

| 3 | NEt₃ (20) | p-Xylene | 30 | 24 | 57 | |

| 4 | DABCO (20) | Toluene | 30 | 12 | 91 | |

| 5 | DABCO (20) | CH₂Cl₂ | 30 | 12 | 96 | |

| 6 | DABCO (20) | CH₂Cl₂ | 0 | 38 | 97 | |

| 7 | DABCO (5) | CH₂Cl₂ | 30 | 12 | 92 |

Data adapted from the synthesis of spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives.

Pharmacological Activities and Applications

Spiro-tetrahydroquinoline derivatives have been investigated for a range of biological activities, demonstrating their potential as versatile scaffolds for drug development.

Anticancer Activity

Certain hydrogenated quinoline moieties are core structures in important pharmacological agents, including anticancer drugs. Spiro-oxindole-tetrahydroisoquinolines, a closely related class, have shown weak to moderate inhibition of cancer cell proliferation in the NCI-60 screen. A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for anticancer activity, with one lead compound showing low micromolar inhibition of various cancer cell lines.

Novel tetrahydroquinolinones have been shown to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS). One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, suppressed colony formation and migration of HCT-116 cells and induced autophagy via the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by spiro-THQ derivatives.

Table 2: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 3c | H460 | Lung Carcinoma | 4.9 ± 0.7 | |

| 3c | A-431 | Skin Carcinoma | 2.0 ± 0.9 | |

| 3c | HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 | |

| 20d | HCT-116 | Colorectal Carcinoma | Micromolar |

Compound 3c is a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline. Compound 20d is a tetrahydroquinolinone derivative.

Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HCT-116, A-431) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the spiro-tetrahydroquinoline derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

Spiro-tetrahydroquinoline derivatives have also shown promising activity against various microbial pathogens. Hybrids incorporating indoline-dione and pyrazolo-quinoline moieties have been synthesized and evaluated for their effects on bacteria and fungi.

Table 3: Antimicrobial Activity of Spiro-Indoline-Quinoline Derivatives

| Compound | Enterococcus faecalis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| 4b | 375 - 3000 | 750 | No effect | |

| 4h | 375 - 3000 | 750 | No effect | |

| 6h | 375 - 3000 | >6000 | No effect |

Compounds are spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives. A range is provided for MIC values as reported in the source.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Wound Healing and Other Activities

Beyond anticancer and antimicrobial effects, some spiro-tetrahydroquinoline derivatives have been evaluated for their ability to promote wound healing. In studies using human keratinocyte cells and mouse excision wound models, certain derivatives demonstrated significant wound-healing activities. The responses were often studied using scratch assays, which measure the migration of cells to close a "wound" created in a cell monolayer. Additionally, related tetrahydroisoquinoline compounds have been explored for neuroprotective properties, suggesting another potential therapeutic avenue for this class of molecules.

Conclusion

Spiro-tetrahydroquinoline derivatives are a versatile and privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive candidates for targeting a variety of biological systems. Efficient synthetic methodologies, particularly one-pot multi-component reactions, have enabled the creation of diverse chemical libraries for screening. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents, coupled with potential applications in wound healing and neuroprotection, underscores their importance. Future research focused on lead optimization, understanding structure-activity relationships, and elucidating precise mechanisms of action will be critical in translating the therapeutic potential of spiro-tetrahydroquinoline derivatives into clinical applications.

References

The Rising Therapeutic Potential of Spiro-Oxindole Derivatives: A Technical Guide

Abstract

The spiro-oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and its versatile pharmacological profile. This technical guide provides an in-depth overview of the diverse biological activities exhibited by spiro-oxindole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental protocols for key biological assays, a structured compilation of quantitative activity data, and visual representations of the core signaling pathways modulated by these promising compounds.

Introduction

Spiro-oxindoles are a unique class of heterocyclic compounds characterized by a spiro fusion at the C3 position of an oxindole ring system. This rigid, three-dimensional architecture imparts distinct conformational properties that enable these molecules to interact with a wide array of biological targets with high specificity and affinity.[1][2] Natural products containing the spiro-oxindole core, such as spirotryprostatin A and horsfiline, have demonstrated potent biological activities, inspiring the synthetic exploration of novel derivatives with enhanced therapeutic potential.[3] The synthetic accessibility and the possibility of diverse substitutions on both the oxindole and the spiro-linked ring have made this scaffold a focal point in the quest for new therapeutic agents.[4][5] This guide will delve into the significant biological activities of synthetic spiro-oxindole derivatives, providing a technical foundation for their further investigation and development.

Key Biological Activities

Spiro-oxindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The anticancer potential of spiro-oxindole derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein-protein interactions crucial for tumor cell survival, induction of apoptosis, and cell cycle arrest.

A prominent mechanism of action for several anticancer spiro-oxindoles is the inhibition of the p53-MDM2 interaction. The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. By disrupting the p53-MDM2 interaction, spiro-oxindole derivatives can reactivate the p53 pathway, leading to apoptosis in cancer cells.

Another significant target is the JAK/STAT signaling pathway, which is often constitutively activated in various cancers, including melanoma. Specific spiro-oxindole derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro-oxindole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Antiviral Activity

Several spiro-oxindole derivatives have been identified as potent antiviral agents, exhibiting activity against viruses such as HIV, Dengue virus, and SARS-CoV-2. These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Spiro-oxindole derivatives have been investigated for their anti-inflammatory properties. One of the key mechanisms is the inhibition of protein denaturation, a process implicated in inflammatory responses.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Spiro-oxindole derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of spiro-oxindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Spiro-Oxindole Derivatives (IC50 in µM)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Spirooxindole 6a | HepG2 | 6.9 | |

| Spirooxindole 6a | PC-3 | 11.8 | |

| Compound 6 | MCF-7 | 3.55 | |

| Compound 6 | MDA-MB-231 | 4.40 | |

| Spiro[indoline-pyrrolizin]-one | SKNSH | 4.61 | |

| MI-888 | Various Cancer Cells | Potent p53-MDM2 inhibitor | |

| SOID-8 | Melanoma Cells | STAT3 and JAK-2 inhibitor |

Table 2: Antimicrobial Activity of Spiro-Oxindole Derivatives (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound with R = Cl | B. subtilis | 12.5 | |

| Compound with R = Cl | E. coli | 12.5 | |

| Compound with R = Cl | C. oxysporum | 12.5 | |

| 21d (R = Br, Ar = 3-C6H4-O-CH2-Ph) | S. pneumonia | 0.49 µM | |

| 21d (R = Br, Ar = 3-C6H4-O-CH2-Ph) | B. subtilis | 0.24 µM |

Table 3: Antiviral Activity of Spiro-Oxindole Derivatives (IC50 in µM)

| Compound ID | Virus | IC50 (µM) | Reference |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivative | SARS-CoV-2 | 7.687 | |

| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-1 | 0.78 | |

| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-2 | 0.16 | |

| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-3 | 0.035 |

Table 4: Anti-inflammatory Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Compound 4e | BSA Denaturation | 127.477 | |

| Compound 4k | BSA Denaturation | 190.738 | |

| Compound 4h | BSA Denaturation | 285.806 |

Table 5: Antioxidant Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Compound 4j | DPPH Assay | 20.13 | |

| Compound 4j | H2O2 Assay | 23.27 | |

| Compound 4a | Hydroxyl Radical Scavenging | 15.9 | |

| Compound 4b | Hydroxyl Radical Scavenging | 30.3 | |

| Compound 4a | Superoxide Radical Scavenging | 14.7 | |

| Compound 4b | Superoxide Radical Scavenging | 22.2 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of spiro-oxindole derivatives.

Synthesis of Spiro-Oxindole Derivatives (General Protocol)

A common and efficient method for the synthesis of spiro-oxindole derivatives is the one-pot, three-component 1,3-dipolar cycloaddition reaction.

-

Reactant Preparation: Equimolar amounts of a substituted isatin, a secondary amino acid (e.g., L-proline or sarcosine), and a dipolarophile (e.g., a chalcone or other α,β-unsaturated carbonyl compound) are used.

-

Reaction Setup: The reactants are dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 1 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 105 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the spiro-oxindole derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

BSA Denaturation Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a model for protein denaturation in inflammatory conditions.

-

Reaction Mixture Preparation: A reaction mixture is prepared by mixing 0.05 mL of the test compound (at various concentrations) with 0.45 mL of 1% aqueous BSA solution. The pH is adjusted to approximately 6.3-6.5.

-

Incubation: The mixture is incubated at 37°C for 20 minutes, followed by heating at 55-70°C in a water bath for 10-30 minutes.

-

Cooling and Absorbance Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Controls: A control solution (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are run in parallel.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

DPPH Solution Preparation: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.

-

Reaction Setup: In a 96-well plate or test tubes, various concentrations of the spiro-oxindole derivative are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period, usually 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Controls: A blank (methanol) and a positive control (a known antioxidant like ascorbic acid) are included.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by spiro-oxindole derivatives and a typical experimental workflow for their biological evaluation.

Caption: p53-MDM2 Signaling Pathway and its Inhibition.

Caption: JAK-STAT Signaling Pathway Inhibition.

Caption: Experimental Workflow for Spiro-oxindole Evaluation.

Conclusion

Spiro-oxindole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their unique structural features and synthetic tractability make them attractive candidates for drug discovery and development. The data and protocols presented in this technical guide underscore the significant potential of spiro-oxindoles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on this remarkable scaffold.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to Spiro-Heterocyclic Chemistry: Synthesis, Characterization, and Applications in Drug Discovery

Introduction to Spiro-Heterocyclic Chemistry

Spiro-heterocyclic compounds are a unique class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom.[1] When at least one of these rings contains a heteroatom (e.g., nitrogen, oxygen, or sulfur), the molecule is defined as a spiro-heterocycle.[1] This structural motif imparts significant three-dimensional character and conformational rigidity, which are highly desirable features in medicinal chemistry.[2][3][4] The rigid framework allows for precise spatial arrangement of functional groups, enhancing molecular recognition and binding affinity to biological targets. Many natural products and FDA-approved drugs feature spiro-heterocyclic scaffolds, highlighting their importance in drug discovery and development. Their diverse biological activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties.

Core Synthesis Strategies

The construction of the spiro-heterocyclic framework is of significant interest to synthetic organic chemists. Various methodologies have been developed, ranging from classical cyclization reactions to modern multi-component approaches.

1. 1,3-Dipolar Cycloaddition Reactions This is one of the most powerful and widely used methods for constructing five-membered spiro-heterocycles. The reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (or other cyclic ketone) and an α-amino acid (like sarcosine or proline), which then reacts with a dipolarophile (an electron-deficient alkene). This method often proceeds with high regio- and stereoselectivity.

2. Multi-Component Reactions (MCRs) MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy and operational simplicity. One-pot MCRs have been successfully employed to generate a wide variety of complex spiro-heterocyclic systems, such as spiro-oxindoles fused to other heterocyclic rings.

3. Metal-Catalyzed Reactions Transition metal catalysis, particularly with palladium, has enabled novel pathways for spirocycle synthesis. For instance, Mizoroki-Heck-type reactions can be used to construct spirocyclic dihydrobenzofurans from o-substituted aryl iodides.

4. "Green" Synthetic Approaches In line with the principles of green chemistry, methodologies that minimize waste and energy consumption have been developed. These include:

-

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

-

Ionic Liquid-Assisted Synthesis: Ionic liquids can serve as environmentally benign solvents and catalysts, offering benefits like high thermal stability and reusability.

A general workflow for the synthesis of spiro-heterocyclic compounds is outlined below.

Structural Characterization

The unambiguous determination of a spiro-heterocycle's structure is critical and often challenging due to its complex three-dimensional nature. A combination of analytical techniques is required for full characterization.

Key Experimental Protocols

Protocol 1: General Synthesis of a Spiro[oxindole-pyrrolidine] via 1,3-Dipolar Cycloaddition This protocol is a representative example for synthesizing a common class of spiro-heterocycles.

-

Reactant Preparation: To a solution of isatin (1.0 mmol) and an electron-deficient alkene (dipolarophile, 1.0 mmol) in methanol (15 mL), add L-proline (1.2 mmol).

-

Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

-

Purification: Wash the collected solid with cold methanol and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Characterization: Confirm the structure of the purified compound using NMR, Mass Spectrometry, and FT-IR. If suitable crystals form, use X-ray crystallography for definitive structural and stereochemical assignment.

Protocol 2: Standard Workflow for Structural Elucidation A robust workflow is essential to confirm the identity and purity of a newly synthesized spiro-heterocycle.

-

Initial Analysis (Mass Spectrometry & FT-IR): Obtain a mass spectrum (e.g., LC-MS) to confirm the molecular weight of the product. Use FT-IR spectroscopy to identify key functional groups (e.g., C=O, N-H).

-

Core Structural Analysis (NMR):

-

Acquire ¹H NMR to observe the proton environment. Note that signals for protons near the spirocenter may be broad or complex due to restricted bond rotation.

-

Acquire ¹³C NMR and DEPT-135 to identify all carbon signals, including CH, CH₂, and CH₃ groups. The quaternary spiro-carbon is often a low-intensity signal and absent in DEPT-135.

-

Perform 2D NMR experiments. HSQC is used to correlate protons with their directly attached carbons. HMBC is crucial for identifying the quaternary spiro-carbon by observing 2-3 bond correlations from nearby protons to it.

-

-

Definitive Proof (X-ray Crystallography): For crystalline compounds, single-crystal X-ray diffraction provides the absolute structure, including bond lengths, angles, and stereochemistry, resolving any ambiguities from spectroscopic data.

Applications in Drug Development

The unique structural features of spiro-heterocycles make them "privileged scaffolds" in medicinal chemistry, with derivatives showing activity against a wide array of diseases.

Table 1: Biological Activities of Representative Spiro-Heterocyclic Scaffolds

| Spiro-Heterocyclic Class | Target/Activity | Example Compound(s) | Reported IC₅₀/Activity | Reference(s) |

| Spiro-oxindole Pyrrolidines | MDM2-p53 Inhibition | SAR405838 (analogs) | Potent inhibitors | |

| Spiro-steroids | Antiproliferative (Cancer) | Estrone-derived spiro 2-aminooxazolines | GI₅₀ = 0.34–18 µM on six human cancer cell lines | |

| Spiro-pyrrolopyridazines | EGFR Kinase Inhibition | SPP10 | IC₅₀ = 26.8 µM (A549 cells), potent EGFR inhibition | |

| Spiro[isoquinoline-piperidines] | Nociceptin Receptor (NOP) Ligands | Dihydrospiro derivatives | High affinity and efficacy in GTP binding assays | |

| Spiroconyone B | Cytotoxicity (Leukemia) | Natural product from Patiria pectinifera | IC₅₀ = 7.6 µM against HL-60 cells | |

| Spiro-β-lactams | Antimicrobial | Quinoxaline-β-lactam hybrids | Activity comparable to piperacillin |

Mechanism of Action: Targeting Signaling Pathways

Spiro-heterocycles can act as potent and selective inhibitors of key cellular signaling pathways implicated in diseases like cancer. For example, spiro-pyrrolopyridazine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The EGFR pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis (programmed cell death).

References

Spiro Compounds as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a compelling class of scaffolds in modern medicinal chemistry. Their inherent rigidity and novel chemical space offer significant advantages in the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and structure-activity relationships of spiro compounds as inhibitors of key enzymatic targets implicated in a range of diseases.

Introduction to Spirocyclic Enzyme Inhibitors

Spiro compounds are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality that allows for precise orientation of functional groups to interact with enzyme active sites. The conformational constraint of the spirocyclic core can lead to a lower entropic penalty upon binding, contributing to higher affinity and selectivity. This guide will explore several classes of spiro compounds that have demonstrated significant enzyme inhibitory activity, including spiro hydantoins, spiro-oxindoles, and spiro-β-lactams.

Key Enzyme Targets and a Summary of Inhibitory Activities

Spirocyclic compounds have been successfully developed to target a diverse array of enzymes involved in various pathological conditions. The following tables summarize the quantitative inhibitory data for representative spiro compounds against their respective enzyme targets.

Table 1: Spiro-Hydantoin and Spiro-Oxazolidinone Inhibitors of Aldose Reductase

| Compound | Spiro Core | Target Enzyme | IC50 | Reference |

| Sorbinil | Spiro-hydantoin | Aldose Reductase | - | [1][2] |

| Spiro-benzopyran acetic acid derivatives | Spiro-oxazolidinone | Aldose Reductase | µM to low µM range | [3][4] |

Table 2: Spiro-Oxindole Inhibitors of IDO1, EGFR, and CDK2

| Compound | Spiro Core | Target Enzyme | IC50 | Ki | Reference |

| Inhibitor 3 | Spiro-oxindole | IDO1 | 7.9 µM | 63.6 µM | [5] |

| 4-PI (positive control) | - | IDO1 | 49.2 µM | - | |

| 8c | Spiro-oxindole | CDK-2 | 34.98 nM | - | |

| Roscovitine (standard) | - | CDK-2 | 140 nM | - |

Table 3: Spirocyclic Inhibitors of p300/CBP Histone Acetyltransferases

| Compound | Spiro Core | Target Enzyme | IC50 | Reference |

| 20 | Spiro-hydantoin | p300 HAT | 170 nM | |

| 22 | Spiro-oxazolidinedione | p300 HAT | 47 nM | |

| A-485 | Spiro-oxazolidinedione | p300/CBP | p300: 9.8 nM, CBP: 2.6 nM | |

| 21 | Spiro-hydantoin | p300/CBP | - |

Table 4: Spirocyclic Inhibitors of Kinases (HPK1)

| Compound | Spiro Core | Target Enzyme | IC50 | Ki | Reference |

| 1 | 7-azaindole | HPK1 | - | 0.4 nM | |

| 16 | Spiro analogue | HPK1 | 2.67 nM | - | |

| 9 | Spiro analogue | HPK1 | 0.44 nM | - | |

| 10 | Spiro analogue | HPK1 | ≤0.51 nM | - |

Table 5: Spiro-β-Lactam Inhibitors of SARS-CoV-2 3CLpro

| Compound | Spiro Core | Target Enzyme | IC50 | Reference |

| Penicillin V sulfone C3 benzyl ester | Spiro-β-lactam | SARS-CoV-2 Mpro | ~1.5 µM | |

| Penicillin G sulfoxide C3 p-nitrobenzyl ester derivative | Spiro-β-lactam | SARS-CoV-2 Mpro | ~3.5 µM |

Signaling Pathways and Mechanisms of Action

The enzymes targeted by spirocyclic inhibitors are often critical nodes in cellular signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of these inhibitors.

Aldose Reductase in the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.

IDO1 in Tryptophan Catabolism and Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance.

p300/CBP in Transcriptional Regulation

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical coactivators that regulate gene expression by acetylating histones and other transcription factors. This acetylation leads to a more open chromatin structure, facilitating transcription.

HPK1 in T-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76, leading to the attenuation of T-cell activation.

Experimental Protocols

General Synthesis of Spiro Compounds

The synthesis of spirocyclic scaffolds often involves multicomponent reactions or cycloadditions. The following provides a general overview of synthetic approaches for the key spiro classes discussed.

A common method for synthesizing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.

Typical Procedure:

-

To a solution of the imine in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Slowly add the ketene precursor (e.g., an acyl chloride) to the reaction mixture at a controlled temperature.

-

Stir the reaction for a specified time until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Purify the crude product by column chromatography to yield the desired spiro-β-lactam.

Spirooxindoles can be efficiently synthesized through one-pot multicomponent reactions, often involving a 1,3-dipolar cycloaddition.

Typical Procedure:

-

A mixture of an isatin derivative, an amino acid (e.g., proline), and a dipolarophile (e.g., an α,β-unsaturated ketone) is refluxed in a suitable solvent like methanol.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

Enzyme Inhibition Assays

The inhibitory activity against aldose reductase can be determined spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the lens supernatant containing the aldose reductase enzyme.

-

Add the test spiro compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

IDO1 activity can be measured by quantifying the production of kynurenine from tryptophan. This can be done using a colorimetric or fluorescence-based assay.

Protocol:

-

Induce IDO1 expression in a suitable cell line (e.g., SKOV-3) by treating with interferon-gamma (IFNγ).

-

Treat the cells with various concentrations of the spiro-oxindole inhibitor.

-

After incubation, collect the cell supernatant.

-

Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.

-

Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

-

Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

The inhibition of p300/CBP histone acetyltransferase activity can be assessed using a variety of methods, including radioactive, colorimetric, or fluorescence-based assays.

Protocol (AlphaLISA-based):

-

A reaction mixture containing the p300/CBP enzyme, a biotinylated histone peptide substrate, and acetyl-CoA is prepared in an assay buffer.

-

The spirocyclic inhibitor is added at different concentrations.

-

The reaction is incubated to allow for histone acetylation.

-

The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added.

-

Upon excitation, the donor beads generate singlet oxygen, which, if in proximity to the acceptor beads (indicating histone acetylation), will trigger a chemiluminescent signal.

-

The signal is measured, and the IC50 value is determined.

HPK1 kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide or protein. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are commonly used.

Protocol (ADP-Glo™):

-

Prepare a reaction mixture containing the HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP-76), and ATP in a kinase buffer.

-

Add the spiro inhibitor at various concentrations.

-

Incubate the reaction to allow for substrate phosphorylation.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.

Molecular Interactions and Structure-Activity Relationships (SAR)

The potency and selectivity of spirocyclic inhibitors are dictated by their specific interactions with the enzyme's active site. Molecular docking and X-ray crystallography studies provide valuable insights into these interactions.

Spiro-Oxindole Inhibitors of IDO1

Molecular docking studies of spiro-oxindole inhibitors with IDO1 have revealed that these compounds often act as uncompetitive inhibitors, binding to the enzyme-substrate complex. The spiro-oxindole core can establish hydrophobic interactions within the active site, stabilizing the inhibitor-enzyme complex.

Spirocyclic Inhibitors of p300/CBP

X-ray crystal structures of spiro-oxazolidinone inhibitors like A-485 in complex with the p300 HAT domain have shown that these inhibitors are competitive with acetyl-CoA. The spirocyclic core helps to position key functional groups, such as a urea moiety, to form hydrogen bonds with the protein backbone.

Spiro-azaindoline Inhibitors of HPK1

The co-crystal structure of a spiro-azaindoline inhibitor with HPK1 revealed that the indoline motif forms crucial hydrogen bonds with the hinge region of the kinase. The spirocyclic ring occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Conclusion

Spirocyclic compounds represent a rich and underexplored area of chemical space for the development of novel enzyme inhibitors. Their unique structural features provide a platform for designing highly potent and selective modulators of enzyme activity. The examples highlighted in this guide demonstrate the broad applicability of spiro scaffolds against diverse enzyme targets. Continued exploration of novel spirocyclic cores, coupled with detailed structure-based design and a thorough understanding of the underlying biology, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

- 1. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spiro hydantoin aldose reductase inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. [PDF] Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy | Semantic Scholar [semanticscholar.org]

Spiro Compounds in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that departs from the traditionally planar aromatic systems. This inherent three-dimensionality provides an exceptional tool for medicinal chemists to fine-tune a molecule's conformational and physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements for improved interaction with biological targets.[3] This guide provides an in-depth technical overview of the role of spiro compounds in drug discovery, focusing on their synthesis, biological activity, and clinical applications.

Physicochemical Properties of Approved Spirocyclic Drugs

The incorporation of spirocycles can significantly modulate the physicochemical properties of drug candidates, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[3][4] A summary of the physicochemical properties of some approved drugs featuring a spirocyclic core is presented below.

| Drug Name | Spirocyclic Core | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Spironolactone | Oxaspiro[4.5]decane | 416.57 | 3.3 | 0 | 4 |

| Irbesartan | Diazaspiro[4.4]nonane | 428.53 | 4.9 | 1 | 5 |

| Fluspirilene | Diazaspiro[4.5]decane | 475.6 | 6.2 | 1 | 4 |

| Buspirone | Azaspiro[4.5]decane | 385.5 | 3.1 | 1 | 4 |

| Griseofulvin | Spiro[benzofuran-2,1'-cyclohexane] | 352.8 | 2.2 | 0 | 5 |

Synthetic Strategies and Experimental Protocols

The synthesis of spirocyclic scaffolds has evolved significantly, with numerous methodologies developed for their efficient construction. These strategies often involve intramolecular cyclization, cycloaddition reactions, and multi-component reactions.

Synthesis of Irbesartan: A Case Study

Irbesartan is a widely prescribed antihypertensive drug that features a spiro-imidazole core. A common synthetic route involves the N-alkylation of a spirocyclic intermediate with a substituted biphenyl derivative.

Experimental Protocol: Synthesis of Irbesartan

Step 1: N-Alkylation of the Spiro Intermediate

-

Materials: 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride, 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, Potassium hydroxide (KOH), Acetone.

-

Procedure:

-

Dissolve 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in acetone in a suitable reaction vessel.

-

Add potassium hydroxide to the solution and stir for 30-45 minutes at 25-30°C.

-

Add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole to the reaction mixture.

-

Stir the reaction mixture for 10-12 hours at 25-30°C.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

-

Step 2: Debenzylation to Yield Irbesartan

-

Materials: Crude N-alkylated intermediate from Step 1, Methanol, Water, Palladium on carbon (5% wet), Ammonium formate, Celite.

-

Procedure:

-

Dissolve the residue from Step 1 in a mixture of methanol and water.

-

Add 5% wet palladium on carbon and ammonium formate to the solution.

-

Heat the reaction mixture to 50-55°C and stir for 15 hours.

-

Monitor the reaction completion by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude Irbesartan.

-

Recrystallize the crude product from isopropanol to yield pure Irbesartan.

-

Expected Outcome:

-

Yield: 85.3%

-

Purity (by HPLC): 99.6%

-

Melting Point: 181-182°C

-

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 1732 (C=O), 1616 (C=N)

-

¹H NMR (DMSO-d₆): δ 7.95–7.32 (m, 8 H), 4.80–4.60 (s, 2 H), 3.60–3.00 (br s, 1 H), 2.40–2.20 (t, 2 H, J = 6.04 Hz), 2.00–1.60 (m, 8 H), 1.60–1.45 (quint, 2 H), 1.40–1.20 (sext, 2 H), 0.91–0.70 (t, 3H, J = 7.41 Hz)

-

¹³C-NMR (DMSO-d₆): δ 186.5, 162.0, 155.9, 141.9, 139.2, 137.2

-

One-Pot Synthesis of Spirooxindole-Pyrrolidines

Spirooxindole-pyrrolidine scaffolds are prevalent in many natural products and have shown significant potential as anticancer agents. One-pot, multi-component reactions, particularly 1,3-dipolar cycloadditions, provide an efficient and stereoselective route to these complex structures.

Experimental Protocol: One-Pot Synthesis of Spirooxindole-Pyrrolidines

-

Materials: Substituted isatin, sarcosine (or L-proline), α,β-unsaturated carbonyl compound (dipolarophile), ethanol.

-

Procedure:

-

To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and sarcosine or L-proline (1.3 mmol).

-

Reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired spirooxindole-pyrrolidine derivative.

-

Biological Activities of Spiro Compounds

Spirocyclic compounds have demonstrated a wide range of biological activities, making them valuable scaffolds in the development of therapeutics for various diseases.

Anticancer Activity

The rigid, three-dimensional nature of spiro compounds makes them ideal candidates for targeting the well-defined binding pockets of proteins involved in cancer progression, such as kinases and proteins regulating apoptosis.

Table 1: Anticancer Activity of Representative Spiro Compounds

| Compound Class | Target/Cell Line | IC₅₀/GI₅₀ | Reference |